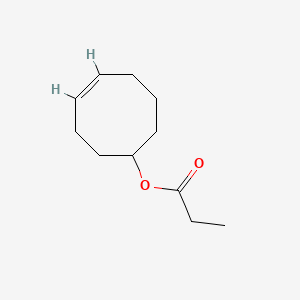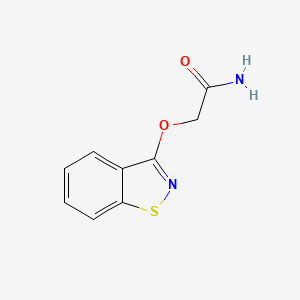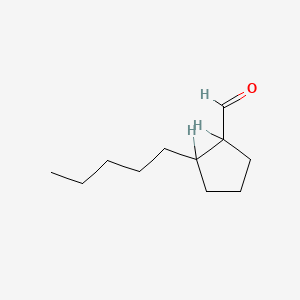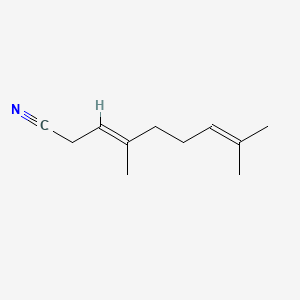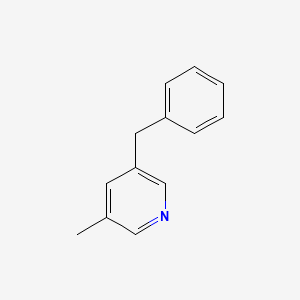
Methylnaphthobenzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylnaphthobenzothiophene is an aromatic organic compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylnaphthobenzothiophene can be synthesized through several methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method allows for the formation of diverse multisubstituted benzothiophene derivatives . The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is also used to produce thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific application of the compound. The use of metal catalysts, such as palladium complexes, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methylnaphthobenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a wide range of functionalized benzothiophene derivatives .
Applications De Recherche Scientifique
Methylnaphthobenzothiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of methylnaphthobenzothiophene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, certain derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, while others may modulate inflammatory pathways .
Comparaison Avec Des Composés Similaires
Methylnaphthobenzothiophene can be compared with other similar compounds, such as:
Benzothiophene: A simpler structure with similar chemical properties but fewer functionalization options.
Thiophene: A five-membered ring with sulfur, lacking the fused benzene ring.
Naphthothiophene: Similar to this compound but without the methyl group.
Propriétés
Numéro CAS |
67526-85-6 |
|---|---|
Formule moléculaire |
C17H12S |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
1-methylnaphtho[1,2-e][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-10-18-15-9-8-13-7-6-12-4-2-3-5-14(12)17(13)16(11)15/h2-10H,1H3 |
Clé InChI |
UHSBBMHBNJJZMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=C1C3=C(C=CC4=CC=CC=C43)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




